Lonodelestat

Description

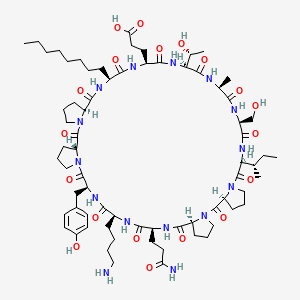

Structure

2D Structure

Properties

IUPAC Name |

3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H111N15O19/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWYNUHGKFJVIB-QGFXQWJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H111N15O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906547-89-5 | |

| Record name | Lonodelestat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906547895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LONODELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SD2VOV3MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

POL6014 (Lonodelestat): A Technical Overview of Human Neutrophil Elastase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of POL6014 (lonodelestat), a potent and selective inhibitor of human neutrophil elastase (hNE). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action, preclinical and clinical data, and experimental methodologies associated with this compound.

Introduction to Human Neutrophil Elastase and a Novel Inhibitor, POL6014

Human neutrophil elastase (hNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, hNE is released into the extracellular space where it plays a critical role in the degradation of pathogens. However, in chronic inflammatory lung diseases such as cystic fibrosis (CF), excessive hNE activity leads to the degradation of essential extracellular matrix proteins, including elastin, contributing to progressive lung damage and a decline in function.[2][3]

POL6014, now known as this compound, is a novel, highly potent, and selective inhibitor of hNE developed for the treatment of neutrophilic pulmonary diseases.[2][4] It is a synthetic, macrocyclic peptide belonging to the class of Protein Epitope Mimetics (PEMs).[5] Specifically, its design is based on SFTI-1, a bicyclic peptide originally isolated from sunflower seeds, which is a potent inhibitor of trypsin.[3] POL6014 is administered via inhalation, allowing for direct delivery to the lungs, thereby maximizing local concentrations and minimizing systemic exposure.[4][6]

Mechanism of Action: The Inhibition Pathway

POL6014 functions as a competitive and reversible inhibitor of hNE.[3] As a Protein Epitope Mimetic, it is designed to mimic the binding epitope of a natural hNE substrate. This allows it to bind with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates like elastin. The inhibition is reversible, meaning the compound can dissociate from the enzyme.

Quantitative Data

The following tables summarize the key quantitative data for POL6014 from preclinical and clinical studies.

Table 1: Preclinical Inhibitory Activity of POL6014

| Parameter | Species | Value | Reference |

| Ki (soluble hNE) | Human | 0.53 ± 0.37 nM | [5] |

| Ki (membrane-bound hNE) | Human | 0.69 ± 0.31 nM | [5] |

| IC₅₀ | Human | 4.8 ± 0.8 nM | [3] |

| IC₅₀ | Murine | 0.6 ± 0.1 nM | [3] |

| IC₅₀ | Rat | 1.0 ± 0.5 nM | [5] |

| IC₅₀ | Cynomolgus NHP | 2.2 ± 1.4 nM | [5] |

| Selectivity | Over other proteases (cathepsin G, tryptase, etc.) | >1000-fold | [3] |

Table 2: Pharmacokinetic Parameters of Inhaled POL6014 (Single Ascending Dose Studies)

| Population | Dose Range | Plasma Cₘₐₓ | Plasma Tₘₐₓ | Sputum Concentration (CF Patients) | Reference |

| Healthy Volunteers | 20 - 960 mg | 0.2 - 2.5 µM | ~2-3 hours | Not Applicable | [6][7] |

| Cystic Fibrosis Patients | 80 - 320 mg | 0.2 - 0.5 µM | ~2-3 hours | Reached ~1000 µM, >10 µM at 24h | [6][7] |

Table 3: Pharmacodynamic Effects in Cystic Fibrosis Patients

| Parameter | Time Point | Result | Reference |

| Active NE in Sputum | 3 hours post-dose | >1-log reduction | [6] |

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the development of POL6014.

Neutrophil Elastase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is based on the general principles of FRET-based enzymatic assays used to determine the inhibitory potency of compounds like POL6014.[5]

Objective: To determine the IC₅₀ or Ki of POL6014 against human neutrophil elastase.

Materials:

-

Purified human neutrophil elastase

-

POL6014 (this compound)

-

FRET-based hNE substrate (e.g., ABZ-APEEIMRRQ-EDDnp)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and a detergent like Triton X-100)

-

96-well, low-binding, black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hNE in assay buffer.

-

Prepare a serial dilution of POL6014 in assay buffer to cover a wide range of concentrations.

-

Prepare the FRET substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the hNE solution to each well (except for no-enzyme controls).

-

Add the various dilutions of POL6014 to the wells. Include vehicle-only wells as a positive control (no inhibition).

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the FRET substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence reader.

-

Measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET substrate.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration of POL6014.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.

-

Phase 1 Clinical Trial Methodology (Single Ascending Dose)

This protocol is a summary of the design for the first-in-human studies of POL6014.[2][7]

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of inhaled POL6014 in healthy volunteers and subjects with cystic fibrosis.

Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group study.

-

Single ascending dose (SAD) design.

Participants:

-

Healthy Volunteers (HV) Cohort: Healthy male subjects.

-

Cystic Fibrosis (CF) Cohort: Adult subjects with a confirmed diagnosis of CF and stable disease.

Procedure:

-

Screening and Enrollment: Subjects are screened for eligibility based on inclusion/exclusion criteria and provide informed consent.

-

Randomization: Enrolled subjects are randomized to receive either POL6014 or a matching placebo in a predefined ratio (e.g., 3:1 active to placebo).

-

Dose Escalation:

-

Drug Administration:

-

Assessments:

-

Safety and Tolerability: Monitored through vital signs, electrocardiograms (ECGs), clinical laboratory tests, and recording of adverse events throughout the study period.

-

Pharmacokinetics (PK): Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose) to measure plasma concentrations of POL6014.

-

Pharmacodynamics (PD) (CF Cohort): Sputum samples are collected pre-dose and at specified times post-dose (e.g., 1-3 hours and 24 hours) to measure active hNE levels and POL6014 concentrations.[2]

-

Conclusion

POL6014 (this compound) is a potent, selective, and reversible inhibitor of human neutrophil elastase that has demonstrated promising results in both preclinical models and early-phase clinical trials. Its mechanism as a competitive inhibitor, delivered directly to the site of inflammation in the lungs, offers a targeted approach to reducing the proteolytic damage associated with chronic neutrophilic lung diseases. The data gathered to date support its continued development as a potential therapeutic for conditions such as cystic fibrosis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. santhera.com [santhera.com]

- 3. researchgate.net [researchgate.net]

- 4. spexisbio.com [spexisbio.com]

- 5. cms-tenant2.umassmed.edu [cms-tenant2.umassmed.edu]

- 6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Lonodelestat for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide for Researchers

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. The pathophysiology of ARDS involves a complex cascade of inflammatory events, with neutrophils playing a central role. Lonodelestat (formerly POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE), a key mediator of lung damage in ARDS. This document provides a comprehensive technical overview of this compound, summarizing preclinical and clinical data, detailing experimental protocols, and outlining its mechanism of action for researchers and drug development professionals.

Mechanism of Action: Targeting Neutrophil-Driven Inflammation

In ARDS, neutrophils are recruited to the lungs where they become activated and release a variety of inflammatory mediators, including human neutrophil elastase (hNE).[1][2][3] hNE is a serine protease that contributes to lung injury through several mechanisms:

-

Degradation of Extracellular Matrix: hNE degrades key structural components of the lung parenchyma, such as elastin and collagen, leading to compromised lung integrity.[4]

-

Increased Inflammatory Signaling: hNE can upregulate pro-inflammatory cytokines like IL-8, perpetuating the inflammatory cycle and leading to further neutrophil recruitment.[4]

-

Formation of Neutrophil Extracellular Traps (NETs): hNE is a critical enzyme in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils.[1][2][5] While NETs are part of the immune response, their excessive formation in ARDS can exacerbate inflammation and contribute to lung damage.[1][2]

This compound is a synthetic peptide mimetic that acts as a highly potent and selective, reversible inhibitor of hNE.[4] By binding to and inhibiting hNE, this compound is designed to interrupt the inflammatory cascade at multiple points. Its proposed dual action involves:

-

Directly blocking the proteolytic damage to lung tissue caused by hNE.[1]

-

Preventing the formation of NETs, thereby reducing a major contributor to inflammation and lung injury in ARDS.[1][2]

This targeted approach offers a promising therapeutic strategy for mitigating the neutrophil-driven pathology of ARDS.

Preclinical Research and Efficacy

This compound has demonstrated efficacy in various animal models of acute lung injury (ALI) and neutrophil activation, which are relevant to ARDS.[2][6][7]

Summary of Preclinical Data

| Model | Species | This compound Dose & Administration | Key Findings | Reference |

| Human Neutrophil Elastase (hNE)-Induced ALI | Mouse (C57BL/6j) | 0.1, 0.5, 2, and 10 mg/kg (intranasal) | Dose-dependent reduction in BAL fluid cell counts: Neutrophils (up to 65% reduction), Epithelial cells (up to 68% reduction), Macrophages (up to 33% reduction), Lymphocytes (up to 77% reduction). | [8] |

| Lung Neutrophil Activation | Rat | Not specified | Effective in a rat model of lung neutrophil activation. | [2] |

| Sub-chronic Tobacco Smoke Model | Mouse | Not specified | Inhibition of lung inflammation. | [8] |

Experimental Protocols: hNE-Induced Acute Lung Injury in Mice

A representative preclinical protocol to evaluate the efficacy of this compound is as follows:

-

Animal Model: Ten-week-old male C57BL/6j mice are used.[8]

-

Induction of Lung Injury: Acute lung injury is induced by the intranasal administration of human neutrophil elastase (e.g., 30 UI).[8]

-

Drug Administration: this compound is administered intranasally at various doses (e.g., 0.05, 0.2, 0.5, 5, or 10 mg/kg) 15 minutes prior to the hNE challenge.[8] A vehicle control group receives the vehicle alone.

-

Assessment of Lung Inflammation:

-

Bronchoalveolar Lavage (BAL): At a specified time point post-injury (e.g., 24 hours), mice are euthanized, and a BAL is performed to collect lung fluid.

-

Cell Counts: Total and differential cell counts (neutrophils, macrophages, lymphocytes, epithelial cells) in the BAL fluid are determined using standard cytological techniques.

-

-

Statistical Analysis: Data are analyzed to compare the cell counts in the this compound-treated groups versus the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Clinical Research

While initially developed for cystic fibrosis (CF), the clinical data for this compound provides crucial insights into its safety, pharmacokinetics (PK), and pharmacodynamics (PD) that are highly relevant for its potential use in ARDS.[4][7] this compound has completed Phase 1 single and multiple ascending dose studies in healthy volunteers and CF patients.[1][2][4][5]

Summary of Phase 1 Clinical Data (in Cystic Fibrosis Patients)

| Study ID | Design | Population | Dose Regimens | Key Findings |

| NCT03748199 | Double-blind, placebo-controlled, multiple ascending dose | 32 Cystic Fibrosis Patients | 80 mg QD, 80 mg BID, 160 mg QD (for 15 days); 40 mg QD (for 28 days) | Safety: Good tolerability; no serious adverse events (SAEs) or Grade 3 or higher AEs reported.[7][9] Pharmacokinetics: Linear dose-exposure relationship (40-160 mg); no accumulation in plasma or sputum.[7] Pharmacodynamics: Transient, near-complete inhibition of hNE activity observed after inhalation across all cohorts.[7] In some patients in the 40 mg cohort, a constant level of near-complete inhibition developed over 28 days.[7][9] |

| Phase 1a | Single ascending dose | Healthy Volunteers & CF Patients | Single doses | Safe and well-tolerated.[4] Confirmed strong elastase inhibition.[4] High drug concentrations in the lung/sputum with low systemic exposure.[1][4][7] |

Clinical Trial Protocols: Phase 1b Multiple Ascending Dose Study

The methodology for the Phase 1b trial (NCT03748199) provides a framework for future studies in ARDS:

-

Study Design: A double-blind, placebo-controlled, dose-escalation study.[7]

-

Patient Population: Adult patients with a confirmed diagnosis of cystic fibrosis.[9]

-

Drug Administration: this compound was administered as an aerosol formulation via an optimized eFlow® nebulizer (PARI Pharma GmbH) to ensure targeted lung delivery.[4][7]

-

Cohorts and Dosing: Patients were randomized into four cohorts, each receiving different multiple-dose regimens of this compound or a placebo for up to four weeks.[7][9]

-

Endpoints:

-

Sample Collection and Analysis: Sputum and blood samples were collected at various time points to assess drug concentration and hNE activity.

Future Directions in ARDS Research

The strong scientific rationale for hNE inhibition in ARDS, coupled with the promising preclinical and early clinical safety and efficacy data for this compound, supports its further investigation for this indication.[1][2] A collaboration between Santhera Pharmaceuticals and Cold Spring Harbor Laboratory was established to explore the potential of this compound in COVID-19-related ARDS, focusing on the role of neutrophils and NETs.[1][2][5]

Future research should focus on:

-

Clinical Trials in ARDS Patients: Designing and conducting well-controlled clinical trials to evaluate the efficacy and safety of inhaled this compound in patients with ARDS from various etiologies.

-

Biomarker Stratification: Identifying patient subsets, such as those with a hyperinflammatory phenotype, who are most likely to benefit from hNE inhibitor therapy.[3][10]

-

Optimal Dosing and Timing: Determining the optimal dose, frequency, and timing of this compound administration in the context of the ARDS disease course.

Conclusion

This compound is a selective hNE inhibitor with a well-defined mechanism of action that directly targets a key driver of lung injury in ARDS. Preclinical studies have demonstrated its ability to reduce lung inflammation, and early-phase clinical trials have established a favorable safety profile and confirmed its potent inhibition of hNE in the lungs. With its targeted delivery via inhalation and dual action of preventing tissue degradation and NET formation, this compound represents a promising therapeutic candidate for ARDS that warrants further rigorous clinical investigation.

References

- 1. Santhera & Cold Spring Harbor Laboratory to Investigate this compound in COVID-19-Related ARDS [drug-dev.com]

- 2. Santhera and Cold Spring Harbor Laboratory to Investigate [globenewswire.com]

- 3. tandfonline.com [tandfonline.com]

- 4. spexisbio.com [spexisbio.com]

- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. santhera.com [santhera.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 10. A comprehensive overview of investigational elastase inhibitors for the treatment of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Lonodelestat (POL6014): A Technical Guide to Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonodelestat (formerly POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE), a key serine protease implicated in the pathogenesis of numerous chronic inflammatory lung diseases.[1] Developed to be administered via inhalation, this compound is under investigation for the treatment of conditions characterized by neutrophilic inflammation, such as cystic fibrosis (CF), alpha-1 antitrypsin deficiency (AATD), and chronic obstructive pulmonary disease (COPD).[2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy Data

The preclinical efficacy of this compound has been demonstrated through in vitro enzymatic assays and in vivo animal models of lung inflammation and injury. The data highlights its high potency and selectivity for human neutrophil elastase.

In Vitro Potency and Selectivity

This compound is a competitive and reversible inhibitor of hNE.[2] Its potency has been quantified by determining the half-maximal inhibitory concentration (IC50).

| Target Enzyme | IC50 (nM) | Selectivity |

| Human Neutrophil Elastase (hNE) | 4.8 ± 0.8 | >1000-fold vs. other proteases* |

| Murine Neutrophil Elastase | 0.6 ± 0.1 | |

| Other proteases include cathepsin G, tryptase, trypsin, chymotrypsin, and chymase. |

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in reducing inflammation in various preclinical models of lung disease.

In a model of acute lung injury induced by the intranasal administration of human neutrophil elastase in C57BL/6j mice, this compound, administered intranasally 15 minutes prior to the hNE challenge, led to a dose-dependent reduction in inflammatory cells in the bronchoalveolar lavage (BAL) fluid.[4]

| This compound Dose (mg/kg, i.n.) | Neutrophil Reduction (%) | Epithelial Cell Reduction (%) | Macrophage Reduction (%) | Lymphocyte Reduction (%) |

| 0.1 | Significant | Significant | Significant | Significant |

| 0.5 | Significant | Significant | Significant | Significant |

| 2.0 | 65 (p<0.001) | 68 (p<0.001) | 33 (p<0.001) | 77 (p<0.001) |

| 10.0 | Significant | Significant | Significant | Significant |

In a rat model of lung inflammation induced by lipopolysaccharide (LPS) and N-formyl-methionyl-leucyl-phenylalanine (fMLP), inhaled this compound demonstrated a dose-dependent inhibition of neutrophil elastase activity in the BAL fluid.

| This compound Lung Dose (mg/kg, inhaled) | Inhibition of NE Activity in BAL (%) |

| 0.03 | ~25 |

| 0.1 | ~50 |

| 0.3 | ~75 |

| 1.0 | >90 |

| 3.0 | >95 |

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide.

In Vitro hNE Inhibition Assay

Objective: To determine the IC50 of this compound against human neutrophil elastase.

Methodology:

-

The enzymatic activity of human neutrophil elastase is measured at 37°C.

-

A colorimetric peptide substrate, MeO-Suc-A-A-P-V-pNA, is used at a concentration of 300 µM.

-

The reaction is initiated by the addition of 1mU of human NE.

-

The kinetic release of p-nitroaniline (pNA) is monitored spectrophotometrically at a wavelength of 405 nm.

-

This compound is pre-incubated with the enzyme at various concentrations to determine the inhibitory effect.

-

IC50 values are calculated from the dose-response curves.

Mouse Model of Acute Lung Injury (ALI)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of hNE-induced acute lung injury.[4]

Animal Model: Ten-week-old male C57BL/6j mice.[4]

Procedure:

-

Mice are anesthetized.

-

This compound is administered intranasally at doses of 0.1, 0.5, 2, and 10 mg/kg, 15 minutes before the induction of lung injury.[4]

-

Acute lung injury is induced by the intranasal instillation of 30 IU of human neutrophil elastase.[4]

-

After a set period, typically a few hours, the mice are euthanized.

-

Bronchoalveolar lavage (BAL) is performed to collect lung fluid and cells.

-

The total and differential cell counts (neutrophils, macrophages, epithelial cells, lymphocytes) in the BAL fluid are determined.

Rat Model of Lung Inflammation

Objective: To assess the efficacy of inhaled this compound in a rat model of lung inflammation.

Animal Model: Male Sprague Dawley rats.

Procedure:

-

Rats are challenged with aerosolized lipopolysaccharide (LPS) from E. coli (1 mg/mL) for 30 minutes.

-

Four hours after the LPS challenge, N-formyl-methionyl-leucyl-phenylalanine (fMLP) is administered intratracheally (5 mg/kg) to induce neutrophil activation.

-

One hour before the fMLP administration, rats are treated with either vehicle or this compound via snout-only inhalation for 30 minutes, with lung doses ranging from 0.03 to 3 mg/kg.

-

Six hours after the initial LPS challenge, the animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed.

-

Neutrophil elastase activity in the BAL fluid is measured using a fluorogenic substrate (MeOSuc-AAPV-AMC).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in neutrophilic inflammation and the experimental workflows.

References

The Role of Neutrophil Elastase in Chronic Obstructive Pulmonary Disease: A Technical Guide

Abstract Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by irreversible airflow limitation. A central tenet in its pathogenesis is the protease-antiprotease imbalance, where an excess of proteolytic enzymes, primarily neutrophil elastase (NE), overwhelms the lung's natural protective inhibitors. NE, a serine protease released from activated neutrophils, contributes significantly to COPD pathology through multiple mechanisms including the degradation of critical extracellular matrix proteins, perpetuation of inflammation, induction of mucus hypersecretion, and promotion of cellular apoptosis. Its activity level is positively correlated with disease severity and exacerbation frequency, making it a key biomarker and a major therapeutic target. This technical guide provides an in-depth examination of the molecular mechanisms driven by NE in COPD, summarizes key quantitative data, details relevant experimental protocols for its measurement, and illustrates its complex signaling pathways, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Protease-Antiprotease Imbalance in COPD

The pathogenesis of COPD is complex, involving chronic inflammation, oxidative stress, and a critical imbalance between proteases and their endogenous inhibitors. This "protease-antiprotease" hypothesis, proposed nearly fifty years ago, remains a cornerstone for understanding the destructive lung changes seen in the disease, particularly emphysema. In healthy lungs, a delicate equilibrium is maintained by antiproteases like alpha-1 antitrypsin (AAT) and secretory leukocyte proteinase inhibitor (SLPI), which protect tissues from damage by enzymes like neutrophil elastase. In COPD, chronic exposure to irritants such as cigarette smoke triggers a persistent inflammatory response, leading to a massive influx of neutrophils into the airways. These activated neutrophils release a potent arsenal of proteases from their azurophilic granules, with NE being a primary contributor to tissue destruction. The overwhelming and sustained release of NE saturates and inactivates the local antiprotease shield, leading to unopposed enzymatic activity that drives the key features of COPD.

The Multifaceted Pathogenic Role of Neutrophil Elastase

NE's contribution to COPD extends far beyond simple protein degradation. It acts as a potent signaling molecule and inflammatory mediator, orchestrating a cascade of pathological events.

2.1 Extracellular Matrix (EMP) Degradation The most well-characterized function of NE is its potent elastolytic activity. NE directly hydrolyzes elastin, a critical protein responsible for the lung's elastic recoil and structural integrity. This degradation of the elastin-rich connective tissue framework of the alveoli is a primary driver of emphysema, a key component of COPD. Beyond elastin, NE also degrades other vital EMP components, including collagen and fibronectin, further contributing to the loss of lung parenchymal structure.

2.2 Pro-inflammatory Signaling and Cytokine Induction NE actively perpetuates the inflammatory cycle in COPD. It can amplify inflammation by:

-

Activating Macrophages: NE is a potent activator of macrophages, the primary leukocytes responsible for lung parenchymal inflammation in COPD.

-

Inducing Pro-inflammatory Cytokines: NE stimulates the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). TNF-α, in turn, can further stimulate neutrophils to release more elastase, creating a vicious positive feedback loop.

-

Generating Chemotactic Peptides: NE activity generates pro-inflammatory chemokinetic collagen peptides that attract more neutrophils to the site of inflammation.

-

Releasing Damage-Associated Molecular Patterns (DAMPs): NE can trigger the release of DAMPs like High Mobility Group Box 1 (HMGB1) from macrophages, which is associated with more severe lung disease.

2.3 Mucin Hypersecretion and Impaired Mucociliary Clearance Mucus hypersecretion and impaired clearance are hallmarks of chronic bronchitis, another major component of COPD. NE is a potent secretagogue that directly stimulates mucus gland hyperplasia and increases mucin gene expression and secretion. This leads to excessive mucus production. Simultaneously, NE impairs ciliary motility, hindering the primary mechanism for clearing mucus from the airways. The combined effect is airway obstruction and an increased risk of bacterial infections.

2.4 Induction of Apoptosis and Cellular Senescence NE contributes to airway remodeling and epithelial injury by interrupting normal repair processes. It can directly induce apoptosis (programmed cell death) in respiratory epithelial cells, in part by activating the caspase-3 pathway. NE can also promote cellular senescence, a state of irreversible cell cycle arrest, which further impairs the lung's ability to repair itself. This NE-mediated damage to the epithelium disrupts the crucial barrier function of the airways.

2.5 Role in Extracellular Trap Formation In addition to degranulation, neutrophils can release their contents through the formation of Neutrophil Extracellular Traps (NETs)—web-like structures of DNA, histones, and granular proteins, including NE. Elevated NETs are found in COPD airways and are associated with more severe disease. More recently, NE has been shown to induce a similar process in macrophages, leading to the release of Macrophage Extracellular Traps (METs). NE is taken up by macrophages, where it retains its proteolytic activity and clips histone H3, a prerequisite for chromatin decondensation and MET release. These traps contribute to increased mucus viscosity and airway inflammation.

Key Signaling Pathways Involving Neutrophil Elastase

The destructive capacity of NE is amplified by its ability to initiate and participate in complex signaling cascades.

3.1 Protease Cascade Activation NE does not act in isolation. It sits at the top of a proteolytic hierarchy, activating other families of proteases that further amplify tissue destruction. NE can activate several matrix metalloproteinases (MMPs), including MMP-2 and MMP-9, as well as cysteine proteases like Cathepsin B. Furthermore, NE can sustain MMP activity by degrading their natural inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). This cross-talk between protease families creates a highly destructive enzymatic milieu in the COPD lung.

3.2 Macrophage Activation and MET Release A novel mechanism by which NE propagates inflammation is through the induction of Macrophage Extracellular Traps (METs). This intracellular pathway represents a significant departure from NE's classical extracellular roles and highlights its ability to dysregulate other key immune cells from within.

Quantitative Analysis of Neutrophil Elastase in COPD

The concentration and activity of NE in the airways are strongly associated with COPD presence, severity, and clinical outcomes.

Table 1: Neutrophil Elastase Levels in COPD Patients This table summarizes representative data on NE concentrations found in various biological samples from COPD patients compared to control groups or different disease states.

| Sample Type | Patient Group | NE Concentration | Citation |

| Sputum | Stable COPD | Geometric Mean: 2454 ng/mL | |

| Sputum | COPD Exacerbation | Significantly higher than stable state (p=0.003) | |

| Sputum | Bacteria-Associated Exacerbation | Significantly higher than non-bacterial (p=0.011) | |

| Saliva | Acute COPD Exacerbation | Median: 539 ng/mL | |

| Saliva | Stable COPD | Significantly lower than exacerbation | |

| Saliva | Smokers (Healthy) | Significantly higher than non-smokers and stable COPD |

Table 2: Correlation of Sputum NE Activity with COPD Severity Markers This table highlights the relationship between NE activity and key clinical indicators of disease severity and progression.

| Clinical Marker | Correlation with Sputum NE Activity | Citation |

| FEV₁ % Predicted | Negative correlation (r = -0.33, p < 0.0001) | |

| FEV₁ Decline | Independently associated (p = 0.001) | |

| Exacerbation Frequency | Positive association (p < 0.0001) | |

| Time to Next Exacerbation | Shorter time with elevated NE (p < 0.0001) | |

| Total Sputum Neutrophils | Positive correlation (r = 0.48, p < 0.0001) | |

| Bacterial Load (CFU/mL) | Positive correlation (r = 0.39, p < 0.01) |

Table 3: Efficacy of Select NE Inhibitors in COPD Clinical Trials Numerous small-molecule NE inhibitors have been developed, though clinical success has been limited.

| Inhibitor | Trial Phase/Duration | Key Outcome(s) | Citation |

| Sivelestat (ONO-5046) | Approved in Japan (for ALI/ARDS) | Development terminated in the USA for COPD. | |

| AZD9668 | Phase II | Showed some improvements in inflammatory biomarkers but did not meet primary endpoints for lung function improvement. | |

| MR889 | 4 weeks | Well-tolerated but did not modify biochemical markers of lung destruction in the overall group. A subset with shorter disease duration showed a reduction in urinary desmosine. |

Methodologies for Neutrophil Elastase Quantification and Activity Assessment

Accurate measurement of active NE is critical for both research and clinical trial applications. Two primary methods are widely used.

5.1 Fluorometric Activity Assay This method measures the enzymatic activity of NE by detecting the cleavage of a specific synthetic substrate.

-

Principle: Active NE in a sample cleaves a fluorogenic peptide substrate (e.g., N-methoxy-succinyl-Ala-Ala-Pro-Val-AMC). This cleavage releases a fluorescent group (e.g., AMC), and the rate of increase in fluorescence is directly proportional to the active NE concentration.

-

Protocol Outline:

-

Sample Preparation: Sputum is homogenized and solubilized, often using reagents like Sputolysin, followed by centrifugation to obtain a cell-free supernatant. For blood samples, leukocytes can be isolated.

-

Standard Curve: A standard curve is prepared using known concentrations of purified human neutrophil elastase (e.g., 0-25 ng/well).

-

Reaction: The sample supernatant and standards are added to a 96-well plate. The fluorogenic substrate mix is added to initiate the reaction.

-

Measurement: The plate is incubated at 37°C, and fluorescence (Ex/Em ≈ 380-400 nm / 500-505 nm) is measured kinetically over a period of 10-20 minutes.

-

Calculation: The rate of change in fluorescence (ΔRFU/min) for each sample is compared to the standard curve to determine the concentration of active NE.

-

5.2 Active NE Immunoassay (ELISA-based) This method combines the specificity of an immunoassay with activity-based capture to quantify only the active form of the enzyme.

-

Principle: An NE-specific inhibitor or binding partner (the "tag") is coated onto an ELISA plate. When the sample is added, only active NE binds to the tag, becoming captured and stabilized. Inactive or complexed NE is washed away. The captured NE is then detected using a specific primary antibody and a secondary antibody-enzyme conjugate, generating a colorimetric or fluorescent signal.

-

Protocol Outline (ProteaseTag™ Example):

-

Capture: A 96-well plate pre-coated with an NE-Tag is used. Standards and samples (e.g., sputum sol, BAL fluid) are added and incubated, allowing the tag to capture active NE.

-

Wash: The plate is washed to remove unbound, inactive NE and other sample components.

-

Detection: A specific anti-NE antibody-conjugate is added, which binds to the captured NE.

-

Signal Generation: After another wash step, a colorimetric substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is measured (e.g., at 450 nm).

-

Quantification: The absorbance of the samples is compared to a standard curve to determine the active NE concentration. The detection range is typically in the ng/mL range (e.g., 15.6-1000 ng/mL).

-

5.3 Experimental Workflow Diagram The following diagram illustrates a typical workflow for measuring NE activity from patient sputum.

Neutrophil Elastase as a Therapeutic Target in COPD

Given its central role in COPD pathogenesis, NE has been a major therapeutic target for over 30 years. The primary strategy has been the development of small-molecule inhibitors designed to restore the protease-antiprotease balance. These inhibitors are broadly classified into two types: acyl-enzyme inhibitors and transition-state inhibitors.

Despite strong preclinical rationale, the clinical development of NE inhibitors for COPD has been challenging. While some compounds have shown an ability to reduce biomarkers of NE activity and inflammation, translating this into significant improvements in clinical outcomes, such as slowing the decline in lung function (FEV₁), has proven difficult. Several factors may contribute to these modest results, including challenges with drug delivery to the specific lung compartments, the presence of multiple redundant proteases, and potentially insufficient trial durations or dosages. Nevertheless, the pursuit of an effective NE inhibitor continues, with newer compounds and delivery strategies (e.g., inhaled administration) under investigation.

Conclusion

Neutrophil elastase is unequivocally a master regulator of lung destruction and inflammation in Chronic Obstructive Pulmonary Disease. Its multifaceted roles—from the direct degradation of the lung's structural matrix to the orchestration of complex pro-inflammatory and cell death pathways—solidify its position as a critical factor in the progression of the disease. The strong correlation between NE activity and clinical markers of severity underscores its value as a biomarker for risk stratification and monitoring disease activity. While therapeutic inhibition of NE has faced significant hurdles, the depth of our understanding of its pathogenic mechanisms continues to grow, offering new avenues and refined strategies for targeting this potent enzyme to potentially halt the relentless progression of COPD.

Investigating Lonodelestat for Alpha-1 Antitrypsin Deficiency Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug Lonodelestat (formerly POL6014) as a potential therapeutic for alpha-1 antitrypsin deficiency (AATD). Given the limited publicly available data on this compound specifically in AATD models, this document synthesizes information from its development for other neutrophilic pulmonary diseases, the known pathophysiology of AATD, and established preclinical methodologies.

Introduction to Alpha-1 Antitrypsin Deficiency and the Role of Neutrophil Elastase

Alpha-1 antitrypsin deficiency is a genetic disorder characterized by low levels of the AAT protein, a serine protease inhibitor.[1][2] The primary function of AAT is to protect tissues from damage caused by neutrophil elastase (NE), an enzyme released by neutrophils during inflammation.[1][2] In AATD, the unchecked activity of NE in the lungs leads to the progressive degradation of elastin, a key component of the alveolar walls.[3][4] This protease-antiprotease imbalance is a central driver of the development of emphysema in AATD patients.[3][4]

This compound is a potent and selective inhibitor of human neutrophil elastase (hNE). By directly targeting NE, this compound aims to restore the protease-antiprotease balance in the lungs of AATD patients, thereby potentially halting the progression of lung tissue destruction.[5]

This compound: Mechanism of Action and Pharmacological Profile

This compound is a peptide-based inhibitor designed for inhaled delivery.[5] This route of administration allows for high drug concentrations directly in the lungs, maximizing local efficacy while minimizing systemic exposure and potential side effects.[5]

Signaling Pathway of Neutrophil Elastase in AATD

Caption: Pathophysiology of AATD and the therapeutic intervention point for this compound.

While specific preclinical data for this compound in AATD models are not publicly available, its development for cystic fibrosis (CF), another neutrophil-driven lung disease, provides valuable insights. In Phase 1a and 1b clinical trials in CF patients, inhaled this compound was well-tolerated and resulted in near-complete, transient inhibition of NE activity in the sputum.[5][6][7]

Table 1: Summary of this compound Phase 1b Clinical Trial in Cystic Fibrosis

| Parameter | Dosing Cohorts | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Safety & Tolerability | 80 mg QD, 80 mg BID, 160 mg QD | 15 days | Good tolerability, no serious adverse events reported. | [5][6] |

| 40 mg QD | 28 days | Good tolerability. | [5][6] | |

| Pharmacokinetics | 40 mg to 160 mg | Up to 28 days | Linear dose-exposure relationship; no accumulation in plasma or sputum. | [6] |

| Pharmacodynamics | All cohorts | Up to 28 days | Transient, near-complete inhibition of elastase activity post-inhalation. In the 40 mg QD cohort, some patients developed a constant level of near-complete inhibition over 28 days. |[6][7] |

Preclinical Evaluation of this compound in AATD Models: A Proposed Framework

The preclinical assessment of a neutrophil elastase inhibitor like this compound for AATD would likely involve established animal models of emphysema.

Potential Animal Models for AATD Research:

-

Elastase-Induced Emphysema Models: Intratracheal instillation of porcine pancreatic elastase or human neutrophil elastase in rodents (mice, rats, hamsters) is a well-established method to induce emphysema-like lung damage.[8]

-

Genetically Engineered Models: More recent and physiologically relevant models include:

-

AAT-Knockout (AAT-KO) Mice and Ferrets: These models lack the AAT gene and spontaneously develop emphysema.[9][10]

-

PiZZ Transgenic Ferrets: These ferrets express the most common disease-causing Z-mutant human AAT, leading to low circulating AAT levels and the development of both lung and liver disease, closely mimicking the human condition.[9][10]

-

Hypothetical Experimental Protocol: Inhaled this compound in an AAT-KO Ferret Model

This section outlines a detailed, albeit hypothetical, experimental protocol for evaluating this compound in a preclinical AATD model.

Objective: To assess the efficacy of inhaled this compound in preventing the progression of emphysema and reducing lung inflammation in an AAT-knockout ferret model.

Experimental Workflow

Caption: A representative experimental workflow for preclinical evaluation of this compound.

Methodologies:

-

Animal Model: AAT-Knockout ferrets, aged 6-8 months, exhibiting early signs of obstructive lung disease.

-

Groups:

-

Group 1: Vehicle control (placebo inhalation)

-

Group 2: Low-dose this compound (e.g., 1 mg/kg, inhaled daily)

-

Group 3: High-dose this compound (e.g., 5 mg/kg, inhaled daily)

-

-

Drug Administration: this compound, formulated for nebulization, administered via a specialized small-animal inhalation system (e.g., PARI eFlow®).

-

Duration: 12 weeks.

-

Efficacy Endpoints:

-

Lung Function: Measured via forced pulmonary mechanics (e.g., FlexiVent) to assess changes in compliance, elastance, and resistance.

-

Imaging: High-resolution computed tomography (CT) scans at baseline and end of study to quantify lung density and emphysematous changes.

-

Biomarkers:

-

Bronchoalveolar lavage (BAL) fluid analysis for neutrophil counts, NE activity, and inflammatory cytokines (e.g., IL-8, LTB4).

-

Plasma/urine analysis for desmosine and isodesmosine, biomarkers of elastin degradation.

-

-

Histopathology: Lung tissue collection for histological analysis of mean linear intercept and destructive index to quantify airspace enlargement.

-

Quantitative Data and Expected Outcomes

Based on the mechanism of action of this compound and data from other NE inhibitors like Alvelestat, a successful preclinical study would be expected to yield the results summarized in the table below.

Table 2: Hypothetical Preclinical Efficacy Data for this compound in an AATD Model

| Endpoint | Vehicle Control (Expected) | This compound (Low Dose) (Hypothesized) | This compound (High Dose) (Hypothesized) |

|---|---|---|---|

| Change in Lung Compliance | Increase | Attenuated Increase | No significant change |

| Change in CT Lung Density | Decrease | Attenuated Decrease | No significant change |

| BAL Neutrophil Count | High | Moderate Reduction | Significant Reduction |

| BAL NE Activity | High | >50% Inhibition | >90% Inhibition |

| Plasma Desmosine Levels | Increase | Attenuated Increase | No significant change |

| Mean Linear Intercept | Increased | Moderately Reduced | Significantly Reduced |

These hypothetical data illustrate a dose-dependent effect of this compound in mitigating the key pathological features of AATD-related lung disease in an animal model.

Conclusion and Future Directions

This compound, as a potent, inhaled neutrophil elastase inhibitor, represents a promising therapeutic strategy for halting the progression of lung disease in patients with AATD. While clinical development has focused on cystic fibrosis, the shared underlying mechanism of neutrophil-driven lung damage provides a strong rationale for its investigation in AATD.

Future research should focus on conducting preclinical studies in genetically defined AATD models, such as the AAT-KO or PiZZ ferret, to generate specific efficacy and safety data. Such studies are critical to support the initiation of clinical trials of this compound in the AATD patient population, a group with a significant unmet medical need for therapies that can prevent the relentless decline in lung function.

References

- 1. Alpha-1 Antitrypsin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alpha-1 antitrypsin deficiency: an update on clinical aspects of diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. santhera.com [santhera.com]

- 6. alpha1.org [alpha1.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Alpha-1 Antitrypsin Investigations Using Animal Models of Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [iro.uiowa.edu]

- 10. Ferret models of alpha-1 antitrypsin deficiency develop lung and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Lonodelestat: A Technical Guide to its Discovery and Development

This technical guide provides a comprehensive overview of the discovery and development of Lonodelestat (formerly POL6014), a potent and selective inhibitor of human neutrophil elastase (hNE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction

This compound is an investigational inhaled therapy developed for the treatment of cystic fibrosis (CF) and other neutrophilic pulmonary diseases.[1] It is a synthetic, macrocyclic peptide that acts as a potent and selective inhibitor of human neutrophil elastase (hNE), a key enzyme implicated in the inflammatory cascade and tissue damage characteristic of these conditions.[2][3]

Discovery and Development Timeline

The development of this compound has progressed through several key stages, from its initial discovery to clinical evaluation.

-

2009: Preclinical data on POL6014's efficacy in a mouse model of acute lung injury is presented.[4]

-

2015: Polyphor initiates the first-in-human Phase I clinical trial of inhaled POL6014 in healthy volunteers.

-

2018: Polyphor grants Santhera Pharmaceuticals an exclusive worldwide license for the development and commercialization of POL6014 (now this compound).[2]

-

2019: Positive results from the Phase I single ascending dose studies in healthy volunteers and CF patients are published.[5]

-

2021: Santhera announces positive results from the Phase Ib multiple ascending dose study in patients with CF.[1]

-

April 2024: Santhera Pharmaceuticals returns the rights for this compound to Spexis (formerly Polyphor).

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of hNE in in vitro assays.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase by this compound

| Parameter | Value | Species | Notes |

| Ki | 0.05 nM | Human | |

| Ki (membrane-bound hNE) | 0.69 ± 0.31 nM | Human | [3] |

| Ki (soluble hNE) | 0.53 ± 0.37 nM | Human | [3] |

| IC50 | 1.0 ± 0.5 nM | Rat | [3] |

| IC50 | 2.2 ± 1.4 nM | Cynomolgus Monkey | [3] |

Preclinical Animal Models

The efficacy of this compound has been evaluated in animal models of lung inflammation and injury.

Table 2: Summary of Preclinical Efficacy in Animal Models

| Animal Model | Key Findings | Reference |

| Mouse Model of Acute Lung Injury | Intranasal administration of this compound (0.1, 0.5, 2, and 10 mg/kg) dose-dependently and significantly reduced the number of macrophages, epithelial cells, neutrophils, and lymphocytes in bronchoalveolar lavage fluid.[4] | [4] |

| Rat Model of Lung Neutrophil Activation | This compound was effective in this model.[1] | [1] |

Clinical Development

This compound has undergone Phase I clinical trials in both healthy volunteers and patients with cystic fibrosis.

Phase I Single Ascending Dose (SAD) Studies

Two SAD studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of inhaled this compound.

Table 3: Overview of Phase I Single Ascending Dose Studies

| Population | Dose Range | Key Findings | Reference |

| Healthy Volunteers | 20 mg to 960 mg | Safe and well-tolerated up to 480 mg. Dose-linear pharmacokinetics. | [5] |

| Cystic Fibrosis Patients | 80 mg to 320 mg | Safe and well-tolerated at all doses. Showed a dose-linear pharmacokinetic profile. | [5] |

Table 4: Pharmacokinetic Parameters from Phase I SAD Studies

| Population | Cmax Range (Plasma) | Tmax (Plasma) | Sputum Concentration | hNE Inhibition | Reference |

| Healthy Volunteers | 0.2 to 2.5 µM | ~2-3 hours | Not Applicable | Not Applicable | [5] |

| Cystic Fibrosis Patients | 0.2 to 0.5 µM | ~2-3 hours | Rapidly reached 1000 µM and remained >10 µM at 24h | >1-log reduction of active hNE at 3h post-dosing | [5] |

Phase Ib Multiple Ascending Dose (MAD) Study

A MAD study was conducted in patients with cystic fibrosis to further assess safety, tolerability, and pharmacodynamics.

Table 5: Overview of Phase Ib Multiple Ascending Dose Study in CF Patients (NCT03748199)

| Cohort | Dose | Duration | Key Findings | Reference |

| 1 | 80 mg once daily (QD) | 15 days | Good tolerability, no serious adverse events. Transient, near-complete inhibition of elastase activity. | [1] |

| 2 | 80 mg twice daily (BID) | 15 days | Good tolerability, no serious adverse events. Transient, near-complete inhibition of elastase activity. | [1] |

| 3 | 160 mg once daily (QD) | 15 days | Good tolerability, no serious adverse events. Transient, near-complete inhibition of elastase activity. | [1] |

| 4 | 40 mg once daily (QD) | 28 days | Good tolerability, no serious adverse events. In some patients, a constant level of near-complete inhibition gradually developed. | [1] |

Experimental Protocols

In Vitro hNE Inhibition Assay (Representative Protocol)

This protocol is a representative example based on common methodologies for determining hNE inhibition.

Objective: To determine the inhibitory potency (Ki and IC50) of this compound against human neutrophil elastase.

Materials:

-

Human neutrophil elastase (soluble or from neutrophil lysates)

-

This compound (test inhibitor)

-

Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add a fixed concentration of hNE to each well containing the inhibitor and to control wells (without inhibitor).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the hNE activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Km value. A specific FRET-based assay for this compound used the substrate ABZ-APEEIMRRQ-EDDnp.[3]

Animal Model of Acute Lung Injury (Representative Protocol)

This protocol is a representative example based on published studies of hNE-induced lung injury.

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute lung injury.

Animals: Male C57BL/6j mice.

Procedure:

-

Administer this compound intranasally at various doses (e.g., 0.1, 0.5, 2, and 10 mg/kg).[4]

-

After a defined pre-treatment period (e.g., 30 minutes), induce acute lung injury by intranasal instillation of human neutrophil elastase.

-

At a specified time point post-injury (e.g., 6 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.

-

Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts (neutrophils, macrophages), and protein concentration (as an indicator of lung permeability).

-

Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, KC/CXCL1) in the BAL fluid using appropriate immunoassays (e.g., ELISA).

-

Assess lung tissue for histological signs of injury and inflammation.

Pharmacokinetic Analysis by LC-MS/MS (Representative Protocol)

This protocol outlines the general steps for quantifying this compound in biological matrices.

Objective: To determine the concentration of this compound in plasma and sputum samples.

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

Procedure:

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins.

-

Sputum: Homogenize the sputum sample, followed by extraction procedures to isolate the drug from the complex matrix.

-

-

Internal Standard: Add a known concentration of a suitable internal standard (a molecule with similar chemical properties to this compound, often a stable isotope-labeled version) to all samples, calibration standards, and quality controls.

-

Chromatographic Separation: Inject the supernatant from the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column). Use a specific mobile phase gradient (e.g., a mixture of water and acetonitrile with additives like formic acid) to separate this compound from other components in the sample.

-

Mass Spectrometric Detection:

-

The eluent from the chromatography column is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode to generate charged ions of this compound and the internal standard.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and its characteristic product ion after fragmentation, providing high selectivity and sensitivity for quantification.

-

-

Quantification: Create a calibration curve by analyzing samples with known concentrations of this compound. Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Experimental Workflows

Human Neutrophil Elastase (hNE) Signaling Pathway in the Lung

Human neutrophil elastase, when released in the lungs, contributes to a vicious cycle of inflammation and tissue damage. This compound intervenes by directly inhibiting hNE activity.

Caption: The inflammatory cascade driven by hNE and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: A simplified workflow of the preclinical development of this compound.

References

- 1. santhera.com [santhera.com]

- 2. spexisbio.com [spexisbio.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lonodelestat: An In-Depth Technical Guide on its Molecular Targets and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonodelestat, also known as POL6014, is a potent and selective inhibitor of human neutrophil elastase (hNE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1][2][3] Developed to address the excessive proteolytic burden in conditions such as cystic fibrosis (CF), this compound represents a targeted therapeutic approach to mitigate lung tissue damage and inflammation.[4][5] This technical guide provides a comprehensive overview of the molecular targets, selectivity profile, and underlying experimental methodologies related to this compound.

Molecular Target: Human Neutrophil Elastase (hNE)

The primary molecular target of this compound is human neutrophil elastase (hNE), a powerful serine protease stored in the azurophilic granules of neutrophils.[1][5] In response to inflammatory stimuli, neutrophils release hNE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. In chronic inflammatory lung diseases like cystic fibrosis, dysregulated and excessive hNE activity contributes significantly to the progressive destruction of lung tissue, leading to bronchiectasis and a decline in lung function.[1]

Mechanism of Action

This compound is a reversible inhibitor of hNE, meaning it binds to the active site of the enzyme and prevents its catalytic activity without forming a permanent covalent bond.[1] This inhibition of hNE is expected to protect the structural integrity of the lungs by preventing the breakdown of elastin and other essential matrix components. By reducing the proteolytic damage, this compound aims to interrupt the cycle of inflammation and tissue destruction characteristic of neutrophilic pulmonary diseases.

The signaling pathway affected by this compound is central to the inflammatory cascade in the lungs. Excessive hNE activity not only directly degrades tissue but also perpetuates inflammation by cleaving and activating various proteins, leading to the production of pro-inflammatory cytokines and the recruitment of more neutrophils. By inhibiting hNE, this compound is designed to dampen this inflammatory feedback loop.

Selectivity Profile

While specific quantitative data for a broad panel of proteases is not publicly available in the reviewed literature, this compound is consistently described as a "highly potent and selective" inhibitor of hNE.[1][2][3] This high selectivity is a critical attribute, as off-target inhibition of other proteases could lead to unintended side effects. The development of this compound as an inhaled therapy further enhances its safety profile by delivering the drug directly to the lungs, thereby achieving high local concentrations while minimizing systemic exposure.[1][6]

| Target | Inhibitory Activity | Reference |

| Human Neutrophil Elastase (hNE) | Potent Inhibitor | [1][2][3] |

| Other Serine Proteases | High Selectivity for hNE | [1][2][3] |

Table 1: Selectivity Profile of this compound (Note: Specific Ki or IC50 values are not available in the public domain.)

Experimental Protocols

In Vitro hNE Inhibition Assay (General Protocol)

A definitive, detailed protocol for this compound's in vitro characterization is not publicly available. However, a general fluorometric assay for screening hNE inhibitors can be described based on commercially available kits and common laboratory practices.

Objective: To determine the in vitro potency of this compound in inhibiting human neutrophil elastase activity.

Materials:

-

Human Neutrophil Elastase (hNE), purified

-

Fluorogenic hNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Sivelestat)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well black microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include wells for a positive control, a negative control (vehicle), and a blank (no enzyme).

-

Add the hNE enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic hNE substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

In Vivo Mouse Model of Acute Lung Injury

The following protocol is based on the preclinical study by Lagente V, et al. (2009), which investigated the effect of this compound (POL6014) on hNE-induced acute lung injury in mice.

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of hNE-induced acute lung injury.

Animal Model:

-

Male C57BL/6j mice, 10 weeks old.

Materials:

-

This compound (POL6014)

-

Human Neutrophil Elastase (hNE)

-

Anesthetic (e.g., etomidate)

-

Phosphate-buffered saline (PBS)

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Anesthetize the mice via intraperitoneal injection of etomidate.

-

Administer this compound intranasally at various doses (e.g., 0.05, 0.2, 0.5, and 5 mg/kg) or a vehicle control.

-

Fifteen minutes after this compound administration, induce lung injury by intranasal instillation of hNE (30 IU in 25 µL).

-

Four hours after hNE instillation, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of PBS into the lungs.

-

Centrifuge the BAL fluid to separate the cells from the supernatant.

-

Analyze the BAL fluid for inflammatory markers:

-

Cell Count: Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages, etc.) using a hemocytometer and cytospin preparations with staining.

-

Protein Concentration: Measure the total protein concentration in the BAL supernatant as an indicator of vascular permeability.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, KC/CXCL1) in the BAL supernatant using ELISA.

-

-

Compare the inflammatory parameters between the this compound-treated groups and the vehicle-treated, hNE-injured group to assess the inhibitory effect of this compound.

Measurement of Neutrophil Elastase Activity in Sputum of Cystic Fibrosis Patients

Clinical trials of this compound have assessed its pharmacodynamic effect by measuring hNE activity in the sputum of CF patients.[6] While a specific, detailed protocol from the this compound trials is not provided, a general method can be outlined based on published literature on NE activity in CF sputum.

Objective: To quantify the activity of hNE in sputum samples from CF patients treated with this compound.

Materials:

-

Spontaneously expectorated sputum samples

-

Reagents for sputum processing (e.g., dithiothreitol - DTT)

-

Fluorogenic or chromogenic hNE substrate

-

Assay buffer

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Collect spontaneously expectorated sputum from CF patients at baseline and at various time points after this compound inhalation.

-

Process the sputum samples to break down the mucus and release the cellular and soluble components. This may involve incubation with a reducing agent like DTT, followed by homogenization and centrifugation to separate the supernatant (sol) from the cellular pellet and mucus plugs.

-

Prepare the sputum supernatant for the assay. This may involve dilution in the assay buffer.

-

In a 96-well plate, add the prepared sputum supernatant.

-

Initiate the reaction by adding a chromogenic or fluorogenic substrate specific for hNE.

-

Measure the change in absorbance or fluorescence over time in a kinetic mode at the appropriate wavelength.

-

Calculate the hNE activity based on a standard curve generated with known concentrations of purified hNE.

-

Compare the hNE activity in post-dose samples to the baseline samples to determine the extent of inhibition by this compound.

Conclusion

This compound is a promising, selective inhibitor of human neutrophil elastase with a well-defined molecular target and mechanism of action. Its development as an inhaled therapeutic for neutrophilic lung diseases like cystic fibrosis is supported by preclinical and early-phase clinical data demonstrating effective inhibition of its target in the lung with low systemic exposure. While detailed quantitative data on its selectivity profile are not widely published, its characterization as "highly selective" underscores its targeted design. The experimental protocols outlined in this guide provide a framework for understanding the in vitro and in vivo evaluation of this compound and similar hNE inhibitors. Further research and publication of detailed quantitative data will be valuable for the scientific community.

References

- 1. spexisbio.com [spexisbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. santhera.com [santhera.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lonodelestat: A Deep Dive into its Biological Activity as a Potent Peptide Inhibitor of Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonodelestat, also known as POL6014, is a novel, highly potent, and selective peptide inhibitor of human neutrophil elastase (hNE).[1] Developed as an inhaled therapeutic, it is primarily under investigation for the treatment of neutrophilic lung diseases, with a significant focus on cystic fibrosis (CF).[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound functions as a reversible inhibitor of human neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] In chronic inflammatory lung conditions such as cystic fibrosis, excessive hNE activity leads to the degradation of essential lung matrix proteins like elastin, contributing to progressive lung damage.[1] By binding to and inhibiting hNE, this compound aims to mitigate this destructive enzymatic activity, thereby reducing inflammation and preserving lung tissue integrity.

The following signaling pathway illustrates the central role of neutrophil elastase in lung inflammation and the therapeutic intervention point of this compound.

Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.

Quantitative Biological Activity

Preclinical Efficacy in Animal Models

This compound has demonstrated significant efficacy in animal models of acute lung injury (ALI).[3] In a murine model of hNE-induced ALI, intranasal administration of this compound led to a dose-dependent reduction in inflammatory cell infiltration in the bronchoalveolar lavage (BAL) fluid.[3]

| Dosage (mg/kg, intranasally) | Reduction in Neutrophils | Reduction in Epithelial Cells | Reduction in Macrophages | Reduction in Lymphocytes |

| 2 | 65% | 68% | 33% | 77% |

| Table 1: Reduction in inflammatory cells in a mouse model of ALI following this compound administration.[3] |

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1a and 1b clinical trials in healthy volunteers and cystic fibrosis patients have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of inhaled this compound.[4]

| Parameter | Healthy Volunteers | Cystic Fibrosis Patients |

| Dose Range (single ascending dose) | 20 - 960 mg | 80 - 320 mg |

| Cmax (plasma) | 0.2 - 2.5 µM | 0.2 - 0.5 µM |

| Tmax (plasma) | ~2-3 hours | ~2-3 hours |

| Sputum Concentration (mean) | Not Applicable | >1000 µM (rapidly reached) |

| Sputum Concentration (at 24h) | Not Applicable | >10 µM |

| hNE Inhibition in Sputum | Not Applicable | >1-log reduction at 3 hours |

| Table 2: Pharmacokinetic and pharmacodynamic parameters of inhaled this compound.[4] |

These data highlight the key characteristic of this compound's inhaled delivery: high concentrations are achieved and maintained in the lungs, the target organ, while systemic exposure remains low, which is expected to minimize potential systemic side effects.[1]

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below.

In Vitro Human Neutrophil Elastase (hNE) Inhibition Assay (General Protocol)

A specific protocol for this compound has not been detailed in the available literature, however, a general methodology for assessing hNE inhibition is as follows:

-

Reagents and Materials:

-

Human neutrophil elastase (commercially available)

-

Fluorogenic or chromogenic hNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound) at various concentrations

-

Positive control inhibitor (e.g., Sivelestat)

-

Microplate reader

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A solution of hNE in assay buffer is pre-incubated with varying concentrations of the test inhibitor (this compound) for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the hNE substrate.

-

The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-